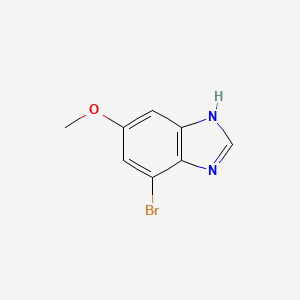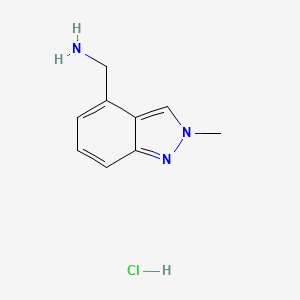
(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride
Übersicht
Beschreibung
“(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H12ClN3 . It is used in research and has a molecular weight of 197.67 g/mol .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride” is represented by the formula C9H12ClN3 . The InChI code for this compound is InChI=1S/C9H11N3.ClH/c1-12-6-8-7 (5-10)3-2-4-9 (8)11-12;/h2-4,6H,5,10H2,1H3;1H .Physical And Chemical Properties Analysis
“(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride” has a molecular weight of 197.67 g/mol . The boiling point and other physical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Therapeutic Applications of Indazole Derivatives
Indazole derivatives have been identified as having significant pharmacological importance, serving as the core structure for many compounds with potential therapeutic value. These derivatives exhibit promising anticancer and anti-inflammatory activities. They are also explored in the context of disorders involving protein kinases beyond cancer, such as neurodegenerative disorders. The specific mechanisms of action of these compounds, including (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride, may vary but often involve modulation of cellular signaling pathways critical in disease progression. Further research is needed to delineate these mechanisms and to identify the most promising candidates for drug development.
Indazole-Based Drug Development
The development of indazole-based drugs has been a focus of numerous patents in recent years. These patents outline the synthesis and therapeutic applications of novel indazole compounds, highlighting the scaffold's versatility in drug design. The ongoing research aims to optimize the biological and therapeutic properties of these compounds, potentially leading to new treatments for a variety of diseases.
Future Directions
The exploration of indazole derivatives, including (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride, in scientific research is likely to continue, given their broad therapeutic potential. Future studies will need to focus on understanding the pharmacodynamics, pharmacokinetics, and safety profiles of these compounds to facilitate their transition from the laboratory to clinical use. The interplay between the chemical structure of indazole derivatives and their biological effects remains a key area of investigation, promising to yield insights that could inform the development of new pharmacotherapies.
For detailed insights into the therapeutic applications and research trends concerning indazole derivatives, refer to the following sources:
Safety And Hazards
This compound is classified as a hazard class 8 substance . It has a signal word of “Danger” and its UN number is 3259 . The precautionary statements include avoiding contact with skin and eyes, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(2-methylindazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-12-6-8-7(5-10)3-2-4-9(8)11-12;/h2-4,6H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDSFMLBGIMEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride | |
CAS RN |
1788054-80-7 | |
| Record name | 2H-Indazole-4-methanamine, 2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788054-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



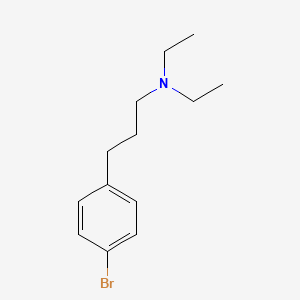



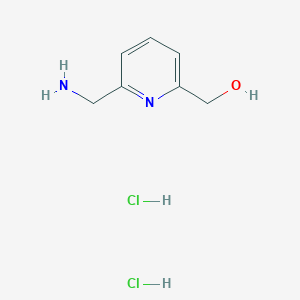
![6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B1529076.png)
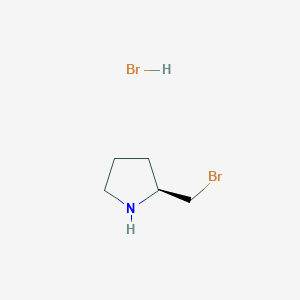
![2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine](/img/structure/B1529080.png)
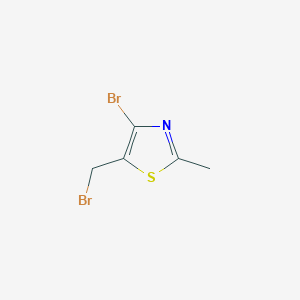

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate](/img/structure/B1529086.png)
![2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1529088.png)
![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)
